molecular formula C15H25N3O B1385174 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide CAS No. 1040693-66-0

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide

Cat. No. B1385174
CAS RN: 1040693-66-0
M. Wt: 263.38 g/mol
InChI Key: HKWUGQCOGUIRBI-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.38 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide can be represented by the SMILES notation: CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide, the molecular weight is 263.38 and the molecular formula is C15H25N3O .

Scientific Research Applications

Antibacterial and Computational Study

A study by Mostafa et al. (2023) synthesized a complex involving a variant of 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide (procainamide) and examined its antibacterial activity. This complex was characterized using various methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. The study found that this compound showed potential in antibacterial applications, indicating a relationship between bioactive molecules and receptor interactions, further analyzed through density functional theory (DFT) approaches (Mostafa et al., 2023).

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) synthesized various N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds related to 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide, to study their cardiac electrophysiological activity. The compounds exhibited potential as selective class III agents in cardiac electrophysiology (Morgan et al., 1990).

Neuroleptic Activity

A study by Iwanami et al. (1981) focused on the synthesis of benzamides, including compounds similar to 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide, as potential neuroleptics. These compounds were evaluated for their effects on apomorphine-induced behavior in rats, showing a correlation between structure and neuroleptic activity (Iwanami et al., 1981).

Photochemical Release of Amines

Wang et al. (2016) studied the 3-(diethylamino)benzyl (DEABn) group for releasing amines through photochemical cleavage of the benzylic C-N bond. This study highlights the potential of using this chemical group in the efficient and targeted release of various types of amines (Wang et al., 2016).

Anticonvulsant Activity

Research by Lambert et al. (1995) synthesized new analogues of ameltolide, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which bear similarity to the chemical structure . These compounds were tested for anticonvulsant properties, showing efficacy in certain seizure models (Lambert et al., 1995).

properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-4-18(5-2)14-8-6-13(7-9-14)12-17-11-10-15(19)16-3/h6-9,17H,4-5,10-12H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUGQCOGUIRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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